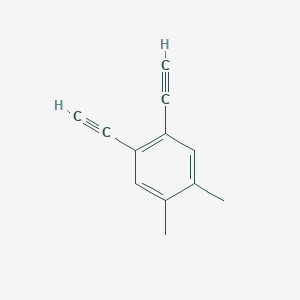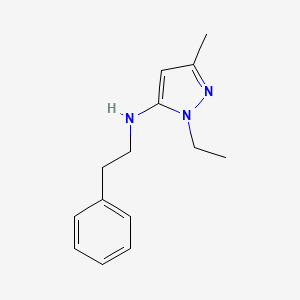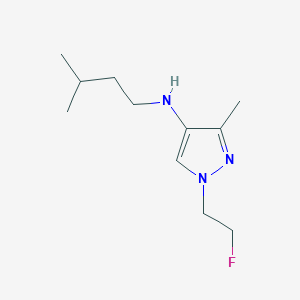
1,2-Diethynyl-4,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethynyl-4,5-dimethylbenzene is an organic compound with the molecular formula C12H10 It is a derivative of benzene, characterized by the presence of two ethynyl groups and two methyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethynyl-4,5-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethylbenzene-1,2-dibromide.
Reaction with Acetylene: The dibromide is subjected to a coupling reaction with acetylene in the presence of a palladium catalyst and a base such as triethylamine. This reaction forms the ethynyl groups at the 1 and 2 positions of the benzene ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2-Diethynyl-4,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,2-Diethynyl-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a precursor for therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 1,2-Diethynyl-4,5-dimethylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can participate in oxidative and reductive pathways, leading to the formation of reactive intermediates that can modify biological molecules.
相似化合物的比较
Similar Compounds
1,2-Diethynylbenzene: Lacks the methyl groups, leading to different reactivity and applications.
4,5-Dimethylbenzene-1,2-diol: Contains hydroxyl groups instead of ethynyl groups, resulting in different chemical properties.
1,2-Diethynyl-3,4-dimethylbenzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1,2-Diethynyl-4,5-dimethylbenzene is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and compounds.
属性
分子式 |
C12H10 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
1,2-diethynyl-4,5-dimethylbenzene |
InChI |
InChI=1S/C12H10/c1-5-11-7-9(3)10(4)8-12(11)6-2/h1-2,7-8H,3-4H3 |
InChI 键 |
RYHVONHARLAUDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)C#C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750515.png)
![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11750519.png)
![3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750520.png)
![1-ethyl-3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B11750535.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B11750537.png)
![1-(butan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750540.png)
![2-(3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11750542.png)



![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11750564.png)


